molecular formula C12H15BrN2O3 B7868251 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine

2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine

Cat. No.: B7868251
M. Wt: 315.16 g/mol
InChI Key: RVDHRARULGNRHY-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine typically involves the reaction of 2-bromo-4-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The piperidine ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 2-[(2-amino-4-nitrophenoxy)methyl]piperidine.

    Oxidation: Formation of N-oxide derivatives of the piperidine ring.

Scientific Research Applications

2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: A precursor in the synthesis of 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine.

    2-[(2-Bromo-4-nitrophenoxy)methyl]morpholine: A similar compound with a morpholine ring instead of a piperidine ring.

    2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine: A similar compound with a pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a 2-bromo-4-nitrophenoxy group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2-[(2-bromo-4-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h4-5,7,9,14H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHRARULGNRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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